Pyrrolopyrimidin-Nukleoside und Nukleotiden

Pyrrolopyrimidine nucleosides and nucleotides are a class of compounds derived from the fusion of pyrrole and pyrimidine rings, forming a heterocyclic structure. These molecules exhibit unique biological activities due to their distinct chemical properties. In the field of pharmaceuticals, they have shown promising potential as therapeutic agents for various diseases, including viral infections, cancer, and neurological disorders.

Pyrrolopyrimidine nucleosides are analogs of natural nucleosides, with modifications in their ring structures that enhance their stability and bioavailability. Similarly, pyrrolopyrimidine nucleotides act as active metabolites involved in cellular processes such as DNA synthesis and repair. Their design typically involves the optimization of pharmacokinetic properties to improve therapeutic efficacy while minimizing side effects.

These compounds are often synthesized through complex chemical reactions involving steps like condensation, ring formation, and functional group modifications. The resultant pyrrolopyrimidine nucleosides and nucleotides can be further customized with various substituents to target specific cellular mechanisms or pathways, making them versatile tools in drug development.

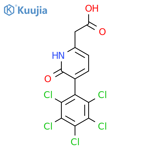

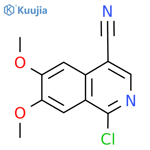

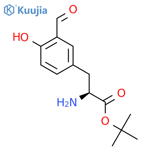

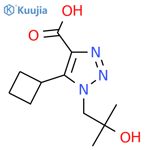

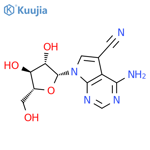

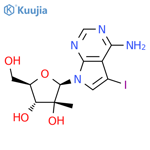

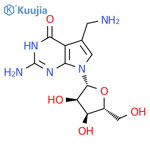

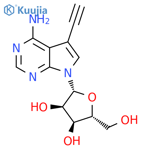

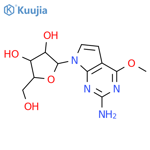

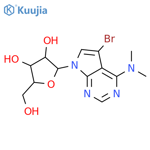

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

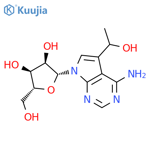

5-(1-hydroxyethyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 76319-88-5 | C13H18N4O5 |

|

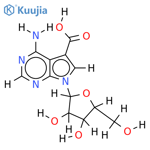

Sangivamycic acid | 18418-00-3 | C12H14N4O6 |

|

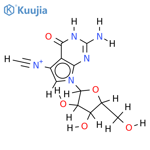

7-Cyano-7-deazaguanosine | 61210-21-7 | C12H13N5O5 |

|

4-amino-5-cyano-7-beta-D-arabinofuranosylpyrrolo(2,3-d)pyrimidine | 90813-71-1 | C12H13N5O4 |

|

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-iodo-7-(2-C-methyl-b-D-ribofuranosyl)- | 847551-49-9 | C12H15IN4O4 |

|

7-(Aminomethyl)-7-deazaguanosine | 66048-70-2 | C12H17N5O5 |

|

1193451-53-4 | C13H14N4O4 | |

|

4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo2,3-dpyrimidin-2-amine | 115479-42-0 | C12H16N4O5 |

|

7H-Pyrrolo[2,3-d]pyrimidine,7-b-D-ribofuranosyl- | 16754-83-9 | C11H13N3O4 |

|

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-bromo-N,N-dimethyl-7-b-D-ribofuranosyl- | 24386-89-8 | C13H17BrN4O4 |

Verwandte Literatur

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

Empfohlene Lieferanten

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte